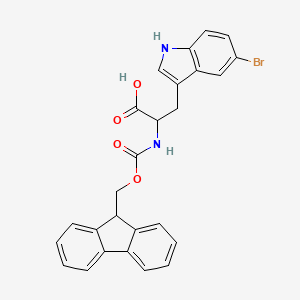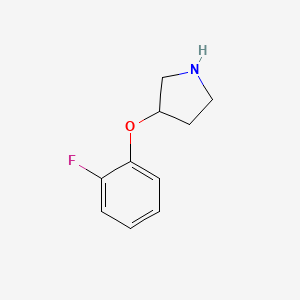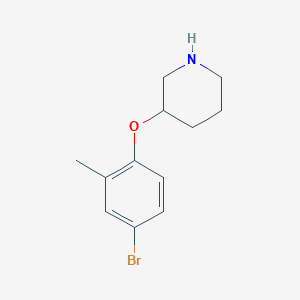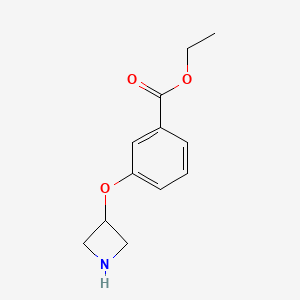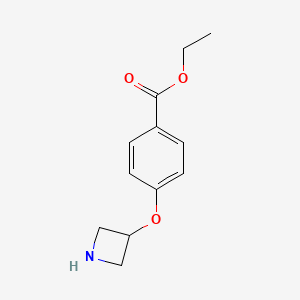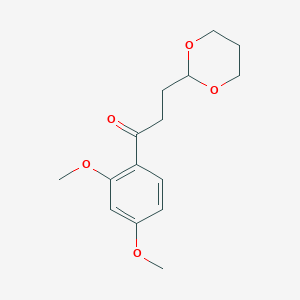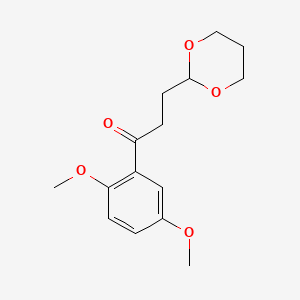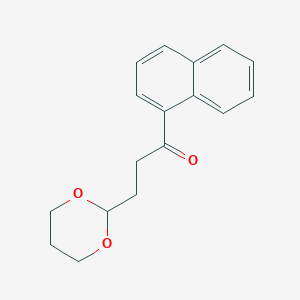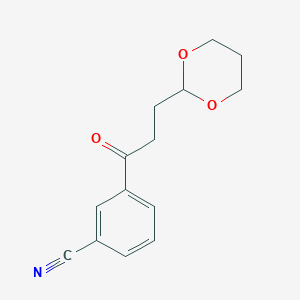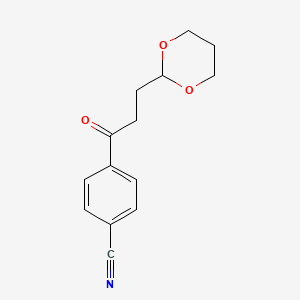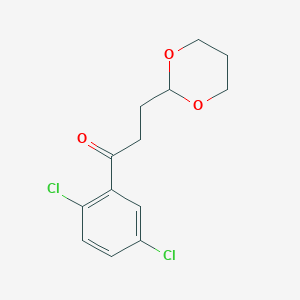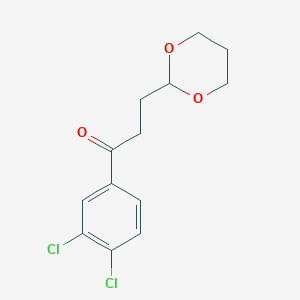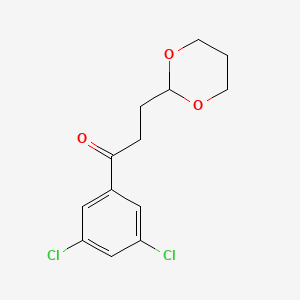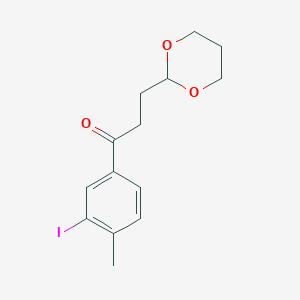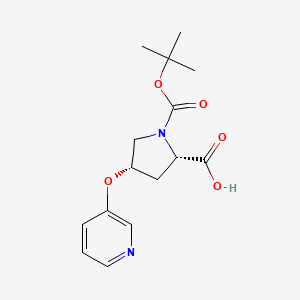
(2S,4S)-1-(叔丁氧羰基)-4-(3-吡啶氧基)-2-吡咯烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyridinyloxy substituent, and a pyrrolidine ring, making it a valuable intermediate in various synthetic processes.
科学研究应用
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid typically involves the protection of the amine group with a Boc group, followed by the introduction of the pyridinyloxy substituent. One common method involves the reaction of (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with 3-pyridinyloxy chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial-scale production of this compound often employs similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into the production process to minimize environmental impact .
化学反应分析
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The pyridinyloxy group can be oxidized to form N-oxides.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridinyloxy N-oxides.
Reduction: (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
作用机制
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The pyridinyloxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)-2-pyrrolidinecarboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid stands out due to the presence of the pyridinyloxy group, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific biological activities .
属性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-yloxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(7-12(17)13(18)19)21-10-5-4-6-16-8-10/h4-6,8,11-12H,7,9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPBUKZSGXBWQY-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
